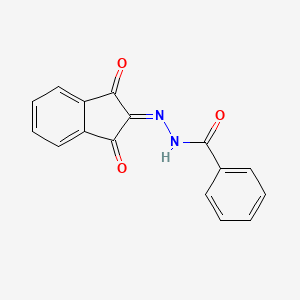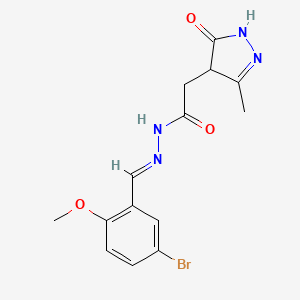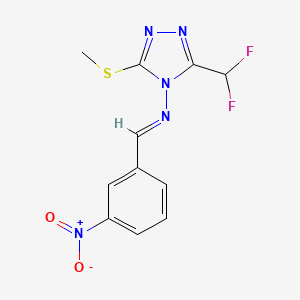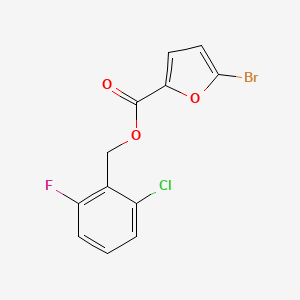
N~2~-(3,4-dimethylphenyl)-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-(3,4-dimethylphenyl)-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamide, also known as DMSO2-N,N-dimethyl-3,4-dimethylphenylamine, is a chemical compound that has been widely used in scientific research. This compound has been studied for its potential therapeutic effects on various diseases, including cancer, inflammation, and neurodegenerative disorders.
作用机制
The exact mechanism of action of N~2~-(3,4-dimethylphenyl)-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamide is not fully understood. However, it has been suggested that this compound may exert its therapeutic effects by modulating various signaling pathways involved in cell growth, inflammation, and apoptosis. For example, N~2~-(3,4-dimethylphenyl)-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamide has been shown to inhibit the activation of NF-κB, a transcription factor involved in the regulation of inflammation and cell survival. It has also been suggested that this compound may activate the p53 pathway, which is involved in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects:
N~2~-(3,4-dimethylphenyl)-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamide has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis. It has also been shown to inhibit the migration and invasion of cancer cells. In inflammatory cells, N~2~-(3,4-dimethylphenyl)-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, this compound has been shown to have neuroprotective effects, such as reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
One of the main advantages of N~2~-(3,4-dimethylphenyl)-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamide is its potential therapeutic effects on various diseases. This compound has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects, which may be useful in the development of new therapies for these diseases. However, there are also some limitations to using this compound in lab experiments. For example, the exact mechanism of action of this compound is not fully understood, which may make it difficult to design experiments to study its effects. Additionally, the toxicity and safety of this compound have not been fully evaluated, which may limit its use in clinical trials.
未来方向
There are several future directions for research on N~2~-(3,4-dimethylphenyl)-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamide. One area of research is the development of new therapies for cancer, inflammation, and neurodegenerative disorders based on the therapeutic effects of this compound. Another area of research is the elucidation of the exact mechanism of action of this compound, which may help to identify new targets for drug development. Additionally, the toxicity and safety of this compound need to be further evaluated to determine its potential for use in clinical trials. Overall, N~2~-(3,4-dimethylphenyl)-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamide is a promising compound for scientific research, and further studies are needed to fully understand its potential therapeutic effects.
合成方法
The synthesis of N~2~-(3,4-dimethylphenyl)-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamide involves the reaction of N,N-dimethyl-3,4-dimethylphenylamine with methylsulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with glycine methyl ester to yield the final compound. This synthesis method has been described in detail in various scientific publications.
科学研究应用
N~2~-(3,4-dimethylphenyl)-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic effects on various diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been studied for its anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, N~2~-(3,4-dimethylphenyl)-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamide has been investigated for its potential neuroprotective effects, which may be useful in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
2-(3,4-dimethyl-N-methylsulfonylanilino)-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c1-10-6-7-12(8-11(10)2)15(19(5,17)18)9-13(16)14(3)4/h6-8H,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WITPRHPZENZYAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC(=O)N(C)C)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{[(4-ethylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5751330.png)


![N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5751354.png)

![3-[(1H-benzimidazol-2-ylmethyl)thio]-5-(2-furyl)-4H-1,2,4-triazol-4-amine](/img/structure/B5751369.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5751372.png)

![2-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5751389.png)
![4-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]benzoic acid](/img/structure/B5751400.png)

![2-isonicotinoyl-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B5751406.png)
